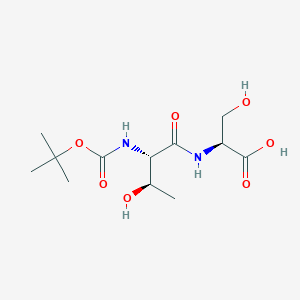
N-(tert-Butoxycarbonyl)-L-threonyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-L-threonyl-L-serine is a compound that belongs to the class of N-protected amino acids. The tert-butyloxycarbonyl (Boc) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-threonyl-L-serine typically involves the protection of the amino group of L-threonine and L-serine with the Boc group. This is achieved by reacting the amino acids with di-tert-butyl dicarbonate under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, and a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the Boc group efficiently and sustainably. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-threonyl-L-serine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: Reactions involving the substitution of functional groups on the amino acids.
Oxidation and Reduction: Reactions that modify the oxidation state of the compound.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of this compound yields L-threonyl-L-serine, which can be further modified for various applications .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-threonyl-L-serine has several scientific research applications:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and modification.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-threonyl-L-serine primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino acids during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino acids can participate in various biochemical pathways and reactions .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-threonine
- N-(tert-Butoxycarbonyl)-L-serine
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-valine
Uniqueness
N-(tert-Butoxycarbonyl)-L-threonyl-L-serine is unique due to its combination of L-threonine and L-serine, providing distinct properties and reactivity compared to other N-protected amino acids. Its dual amino acid structure allows for more complex and versatile applications in peptide synthesis and other fields .
Properties
CAS No. |
185452-96-4 |
|---|---|
Molecular Formula |
C12H22N2O7 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H22N2O7/c1-6(16)8(14-11(20)21-12(2,3)4)9(17)13-7(5-15)10(18)19/h6-8,15-16H,5H2,1-4H3,(H,13,17)(H,14,20)(H,18,19)/t6-,7+,8+/m1/s1 |
InChI Key |
HBKONBJCQJYBCU-CSMHCCOUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)O)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















